(S)-3-Aminopiperidine dihydrochloride

Catalog No.
S690840
CAS No.
334618-07-4
M.F
C5H14Cl2N2
M. Wt
173.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Aminopiperidine dihydrochloride

CAS Number

334618-07-4

Product Name

(S)-3-Aminopiperidine dihydrochloride

IUPAC Name

(3S)-piperidin-3-amine;dihydrochloride

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.08 g/mol

InChI

InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1

InChI Key

GGPNYXIOFZLNKW-XRIGFGBMSA-N

SMILES

C1CC(CNC1)N.Cl.Cl

Synonyms

(3S)-3-Piperidinamine Dihydochloride;

Canonical SMILES

C1CC(CNC1)N.Cl.Cl

Isomeric SMILES

C1C[C@@H](CNC1)N.Cl.Cl

Organic Synthesis:

(S)-3-Aminopiperidine dihydrochloride serves as a valuable building block in organic synthesis due to its readily available primary amine group and the presence of a six-membered piperidine ring. This combination allows for diverse chemical transformations, including:

  • Alkylation and acylation: The primary amine group can be readily alkylated or acylated to introduce various functional groups, leading to the synthesis of diverse organic compounds with specific properties [PubChem, National Institutes of Health (NIH): ].
  • Ring-opening reactions: The piperidine ring can participate in various ring-opening reactions with different reagents, enabling the formation of complex cyclic and acyclic structures [Organic Chemistry Portal: ].

Medicinal Chemistry:

The unique properties of (S)-3-aminopiperidine dihydrochloride make it a valuable scaffold for the development of novel drugs. Research explores its potential in various therapeutic areas:

  • Central nervous system (CNS) disorders: Studies investigate its potential for treating neurodegenerative diseases like Parkinson's and Alzheimer's due to its ability to modulate neurotransmitter activity [Journal of Medicinal Chemistry: ].
  • Antimicrobial activity: Research explores its potential as an antimicrobial agent against various bacterial and fungal strains [European Journal of Medicinal Chemistry: ].

Material Science:

(S)-3-Aminopiperidine dihydrochloride shows potential applications in material science due to its unique chemical and physical properties. Research areas include:

  • Chiral catalysts: Its chiral nature makes it a potential candidate for developing catalysts for asymmetric synthesis, leading to the production of enantiopure compounds with specific desired properties [Chemical Society Reviews: ].
  • Ionic liquids: Studies explore its potential use in the development of ionic liquids, which are salts with unique properties like high thermal stability and tunable properties for various applications [Journal of Materials Chemistry C: ].

(S)-3-Aminopiperidine dihydrochloride is a chiral compound characterized by a piperidine ring structure with two hydrochloride ions. Its molecular formula is C5H12N2Cl2C_5H_{12}N_2Cl_2 and it has a molecular weight of approximately 173.08 g/mol. The compound is known for its role as a building block in the synthesis of pharmaceuticals and other bioactive molecules, particularly due to its amino functionality which allows for further chemical modifications and applications in medicinal chemistry .

Currently, there is no documented information on a specific mechanism of action for (S)-3-Aminopiperidine dihydrochloride in biological systems. Its potential applications might lie in its use as a chiral scaffold for drug design or as a ligand in asymmetric catalysis.

As with most chemicals, it is advisable to handle (S)-3-Aminopiperidine dihydrochloride with caution due to its unknown specific properties. General safety guidelines for handling amines should be followed, including:

  • Wearing gloves and protective eyewear when handling the compound.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to local regulations.
, primarily due to the presence of its amino group. It can undergo:

  • Alkylation: The amino group can act as a nucleophile, allowing the compound to react with alkyl halides to form substituted piperidines.
  • Acylation: The amino group can also react with acyl chlorides or anhydrides, leading to amides.
  • Cyclization: Under specific conditions, it can be incorporated into larger cyclic structures, contributing to complex organic syntheses.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing new pharmaceutical agents.

(S)-3-Aminopiperidine dihydrochloride exhibits significant biological activity, particularly in the context of neuropharmacology. It is often studied for its potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that this compound may possess properties that modulate mood and cognitive functions, making it a candidate for further investigation in treating disorders such as depression and anxiety .

The synthesis of (S)-3-Aminopiperidine dihydrochloride typically involves several steps:

  • Starting Material: N-Boc-3-piperidone is used as the starting material.
  • Condensation Reaction: This compound undergoes a condensation reaction with enantiomerically pure (S)-tert-butanesulfinyl amide in the presence of a catalytic amount of pyrrolidine.
  • Reduction: The resulting intermediate is subjected to low-temperature reduction using reducing agents such as sodium borohydride.
  • Recrystallization: After recrystallization from ethanol/heptane, the product undergoes deprotection using concentrated hydrochloric acid to yield (S)-3-Aminopiperidine dihydrochloride with high enantiomeric purity .

This method emphasizes the importance of chirality in synthesizing biologically active compounds.

(S)-3-Aminopiperidine dihydrochloride has several applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting central nervous system disorders.
  • Chemical Research: The compound is utilized in academic and industrial research settings for developing new synthetic methodologies and exploring structure-activity relationships in drug design.
  • Biochemical Studies: It is used in studies investigating neurotransmitter interactions and receptor binding affinities .

Interaction studies involving (S)-3-Aminopiperidine dihydrochloride focus on its binding affinity to various receptors, particularly those associated with neurotransmission. These studies often employ techniques such as radiolabeled ligand binding assays and functional assays to determine how this compound influences receptor activity. Results suggest that it may act as a modulator of certain neurotransmitter systems, indicating potential therapeutic applications .

Several compounds share structural similarities with (S)-3-Aminopiperidine dihydrochloride, including:

  • (R)-3-Aminopiperidine dihydrochloride
  • (S)-Piperidin-3-amine
  • (R)-Piperidin-3-amine

Comparison Table

Compound NameMolecular FormulaUnique Features
(S)-3-Aminopiperidine dihydrochlorideC5H12N2Cl2C_5H_{12}N_2Cl_2Chiral center at the 3-position; potential neuroactive properties
(R)-3-Aminopiperidine dihydrochlorideC5H12N2Cl2C_5H_{12}N_2Cl_2Enantiomer with potentially different biological activity
(S)-Piperidin-3-amineC5H12N2C_5H_{12}N_2Lacks hydrochloride; used in similar applications but without chiral specificity
(R)-Piperidin-3-amineC5H12N2C_5H_{12}N_2Enantiomeric counterpart; similar applications but distinct effects

The uniqueness of (S)-3-Aminopiperidine dihydrochloride lies in its specific stereochemistry, which significantly influences its biological interactions and pharmacological properties compared to its counterparts. This stereochemical distinction is crucial for drug development, where the efficacy and safety profiles can vary dramatically between enantiomers .

Dates

Modify: 2023-09-14

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